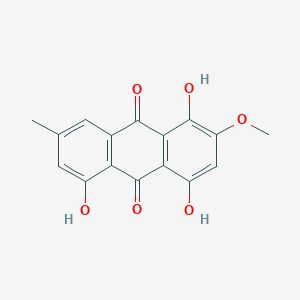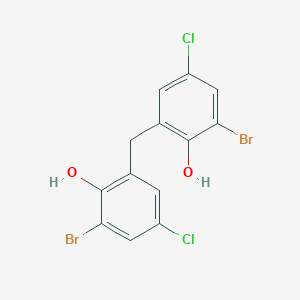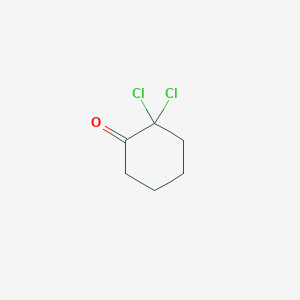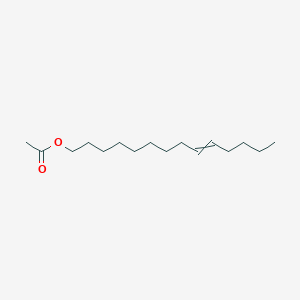
Xanthorine
Vue d'ensemble
Description
Xanthorin is a naturally occurring anthraquinone compound with the molecular formula C16H12O6 It is known for its yellow to orange color and is primarily found in certain plants and lichens
Applications De Recherche Scientifique
Xanthorin has a wide range of scientific research applications, including:
Biology: It is studied for its role in plant defense mechanisms and its potential as a natural herbicide.
Medicine: Xanthorin exhibits antibacterial, antifungal, and anticancer properties, making it a subject of interest in pharmaceutical research.
Mécanisme D'action
Xanthorin, also known as 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione, is an anthraquinone agent . The mechanism of action of Xanthorin involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Mode of Action
As an anthraquinone agent , it may interact with its targets, leading to changes at the molecular and cellular levels.
Result of Action
As an anthraquinone agent , it is likely to exert a range of biological effects.
Analyse Biochimique
Biochemical Properties
Xanthorin is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules
Cellular Effects
Xanthorin has been suggested to have effects on various types of cells and cellular processes It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Xanthorin at different dosages in animal models are not well studied
Metabolic Pathways
Xanthorin is likely involved in certain metabolic pathways It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Xanthorin can be synthesized through various chemical reactions involving anthraquinone derivatives. One common method involves the hydroxylation and methylation of anthraquinone precursors under specific reaction conditions. The process typically requires the use of organic solvents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of Xanthorin often involves extraction from natural sources such as lichens. The extraction process usually employs organic solvents like alcohol or ether to dissolve Xanthorin, followed by purification and drying to obtain the pure compound. This method is preferred due to the natural abundance of Xanthorin in certain lichens .
Analyse Des Réactions Chimiques
Types of Reactions: Xanthorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Xanthorin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of Xanthorin can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving Xanthorin often require halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of Xanthorin, which exhibit different biological and chemical properties .
Comparaison Avec Des Composés Similaires
Xanthorin is unique among anthraquinone compounds due to its specific chemical structure and biological activities. Similar compounds include:
Emodin: Another anthraquinone with similar antibacterial and anticancer properties.
Aloe-emodin: Known for its laxative effects and potential anticancer activity.
Chrysophanol: Exhibits anti-inflammatory and antimicrobial properties.
Compared to these compounds, Xanthorin stands out for its broader range of applications and its effectiveness as a bioindicator for environmental monitoring .
Propriétés
IUPAC Name |
1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-7-11(8(17)4-6)16(21)12-9(18)5-10(22-2)15(20)13(12)14(7)19/h3-5,17-18,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLRIXZGBQOFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498507 | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17526-15-7 | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17526-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)









![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)

